molecular formula C6H11ClO2 B3385437 Methyl 4-chloropentanoate CAS No. 63318-20-7

Methyl 4-chloropentanoate

Cat. No.: B3385437
CAS No.: 63318-20-7
M. Wt: 150.6 g/mol
InChI Key: UHNCLQCIKXIBSA-UHFFFAOYSA-N
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Description

Methyl 4-chloropentanoate is an organic compound with the molecular formula C6H11ClO2. It is a methyl ester derivative of 4-chloropentanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloropentanoate can be synthesized through several methods. One common route involves the esterification of 4-chloropentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the reaction of 4-chlorobutyryl chloride with methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and efficient separation techniques ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-hydroxypentanoate, 4-aminopentanoate, or 4-thiopentanoate.

    Reduction: 4-chloropentanol.

    Hydrolysis: 4-chloropentanoic acid and methanol.

Scientific Research Applications

Methyl 4-chloropentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloropentanoate involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

    Methyl 4-bromopentanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-fluoropentanoate: Contains a fluorine atom instead of chlorine.

    Methyl 4-iodopentanoate: Contains an iodine atom instead of chlorine.

Uniqueness: Methyl 4-chloropentanoate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom’s size and electronegativity influence the compound’s reactivity in substitution and elimination reactions, making it distinct from its bromine, fluorine, and iodine analogs .

Properties

IUPAC Name

methyl 4-chloropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNCLQCIKXIBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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